molecular formula C13H11NO3 B6324675 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine, 95% CAS No. 406234-26-2

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine, 95%

Cat. No. B6324675
CAS RN: 406234-26-2
M. Wt: 229.23 g/mol
InChI Key: UEVPAUQHGRDGCK-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine, 95% (2H5MCP) is a compound that has been studied for its potential applications in scientific research. This compound is an aromatic heterocyclic compound and is a derivative of pyridine, a five-member ring nitrogen-containing compound. 2H5MCP has been studied for its potential use in a variety of applications, including its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine, 95% is believed to act as a proton-transfer agent in the presence of a base, such as sodium hydroxide. This proton-transfer reaction is believed to be the mechanism by which the compound is able to catalyze the synthesis of various heterocyclic compounds.
Biochemical and Physiological Effects
2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine, 95% has been studied for its potential biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. In addition, 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine, 95% has been found to be an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandin E2, a molecule involved in inflammation.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine, 95% has several advantages for use in lab experiments. It is relatively inexpensive and can be synthesized in a relatively short amount of time. In addition, it is relatively stable and has a low toxicity profile. However, 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine, 95% can be difficult to handle due to its low solubility in water, and it can also be difficult to remove from the reaction mixture due to its high boiling point.

Future Directions

The potential applications of 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine, 95% are still being explored. Future research may focus on the use of 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine, 95% as an inhibitor of other enzymes, such as phospholipase A2 and lipoxygenase. In addition, further studies may be conducted on the potential use of 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine, 95% as an antioxidant, as well as its potential use in the synthesis of other biologically active compounds. Finally, further studies may be conducted on the potential use of 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine, 95% as a catalyst for other organic reactions.

Synthesis Methods

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine, 95% can be synthesized through the reaction of 4-methoxycarbonylphenylhydrazine and 2-chloropyridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The reaction is carried out at room temperature and the product is isolated by recrystallization.

Scientific Research Applications

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine, 95% has been studied for its potential use in a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as quinolines, indoles, and pyrrolidines, as well as in the synthesis of biologically active compounds. It has also been studied for its potential use as a catalyst in organic synthesis.

properties

IUPAC Name

methyl 4-(6-oxo-1H-pyridin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)11-6-7-12(15)14-8-11/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVPAUQHGRDGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627889
Record name Methyl 4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine

CAS RN

406234-26-2
Record name Methyl 4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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